molecular formula C22H26N2O2 B2513796 4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine CAS No. 477870-95-4

4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine

Cat. No. B2513796
CAS RN: 477870-95-4
M. Wt: 350.462
InChI Key: CWFLKXVFYRGGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine, commonly known as FPOP, is a small molecule that has been widely used in scientific research. FPOP is a photoactivatable probe that is used to study protein structure and dynamics.

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Synthesis Methods : Research includes the synthesis of furyl-substituted pyrrolo[1,2-c]pyrimidine compounds via [3 + 2] dipolar cycloaddition reactions, with a focus on understanding the regioselectivity of these reactions using molecular orbital calculations (Iuhas et al., 2001). Additionally, the stability and synthesis of various pyrimidinium ylides, including furyl-based compounds, have been examined (Iuhas et al., 2001).

2. Pharmaceutical Applications

  • Topoisomerase Inhibitory Activity : Several studies highlight the use of furyl-substituted compounds in inhibiting topoisomerase I and II, enzymes important in DNA replication. These compounds show potential in anti-cancer treatments, with significant inhibitory activities observed in various furyl derivatives (Thapa et al., 2013), (Kadayat et al., 2015).

3. Antimicrobial and Antitubercular Activity

  • Anti-Tuberculosis Agents : Novel pyrimido[5,4-d]pyrimidines, including furyl derivatives, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing high potency as new hits for antitubercular agents (Bacelar et al., 2010).

4. Conformational Analysis and Fluorescence Studies

  • Conformational Studies : The conformational properties of furyl-pyrimidine systems have been analyzed using DNA, showing specific configurations in solution, which could be significant for understanding molecular interactions (Strekowski et al., 1986). Furthermore, studies on compounds like 8-furylimidazolo-2′-deoxycytidine reveal interesting fluorescence properties that respond to solvent viscosity, offering potential applications in fluorescence-based techniques (Budow-Busse et al., 2022).

5. Anticancer Research

  • Kinase Inhibitors : Furo[2,3-d]pyrimidines have been studied for their inhibitory activity against Akt1 kinase, a protein involved in cancer progression, with some derivatives showing potent activity. This points towards potential applications in cancer treatment (Kim et al., 2007).

properties

IUPAC Name

4-(furan-2-yl)-2-(4-octoxyphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-2-3-4-5-6-7-16-25-19-12-10-18(11-13-19)22-23-15-14-20(24-22)21-9-8-17-26-21/h8-15,17H,2-7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFLKXVFYRGGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine

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